

Cyclopentylcyclohexane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopentylcyclohexane

Cat. No.: B158557

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CAS Number: 1606-08-2[1][2]

This technical guide provides an in-depth overview of **Cyclopentylcyclohexane**, a saturated hydrocarbon with applications in the synthesis of pharmaceuticals and other organic compounds.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

Cyclopentylcyclohexane is a colorless liquid with excellent stability and low toxicity.[1] Its key properties are summarized in the tables below, providing a comprehensive dataset for reference in experimental and theoretical work.

Identifiers and Descriptors

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₀	[1][2]
Molecular Weight	152.28 g/mol	[1][2][3]
IUPAC Name	Cyclopentylcyclohexane	[2][3]
Synonyms	Cyclohexylcyclopentane, Cyclohexane, cyclopentyl-	[1][2][3]
InChI	InChI=1S/C11H20/c1-2-6-10(7-3-1)11-8-4-5-9-11/h10-11H,1-9H2	[2][3]
InChIKey	WVABZRMBCQFXBK-UHFFFAOYSA-N	[2][3]
SMILES	C1CCC(CC1)C2CCCC2	[3]

Physical Properties

Property	Value	Unit	Conditions	Source
Boiling Point	215.1	°C	at 760 mmHg	[1]
Flash Point	66.9	°C	[1]	
Density	0.902	g/cm ³	[1]	
Refractive Index	1.489	[1]		
Vapor Pressure	0.22	mmHg	at 25°C	[1]
LogP (Predicted)	5.37	[1]		

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **Cyclopentylcyclohexane**.

Synthesis of Cyclopentylcyclohexane

A plausible synthetic route to **Cyclopentylcyclohexane** involves the reaction of a cyclopentyl Grignard reagent with cyclohexanone, followed by dehydration and hydrogenation.

Step 1: Grignard Reaction

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq).
- **Initiation:** Add a small crystal of iodine to the magnesium turnings.
- **Grignard Reagent Formation:** Add a solution of bromocyclopentane (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is initiated when the color of iodine disappears and the solution becomes cloudy. Maintain a gentle reflux by controlling the rate of addition.
- **Addition of Cyclohexanone:** After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C. Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
- **Quenching:** After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- **Extraction:** Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-cyclopentylcyclohexan-1-ol.

Step 2: Dehydration

- **Reaction Setup:** Place the crude 1-cyclopentylcyclohexan-1-ol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- **Distillation:** Heat the mixture and distill off the alkene product (cyclopentylcyclohexene) as it is formed.

- Purification: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and distill to obtain pure cyclopentylcyclohexene.

Step 3: Hydrogenation

- Reaction Setup: In a hydrogenation apparatus, dissolve the cyclopentylcyclohexene in a suitable solvent such as ethanol or ethyl acetate.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
- Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until the uptake of hydrogen ceases.
- Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield **Cyclopentylcyclohexane**.

Analytical Methods

GC-MS is a primary technique for the identification and purity assessment of **Cyclopentylcyclohexane**.

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.
- Column: A nonpolar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is suitable for separating hydrocarbons.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Split injection with a split ratio of 50:1.
- Injection Volume: 1 μ L.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 250 °C.
- Hold at 250 °C for 5 minutes.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-300.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

¹H and ¹³C NMR spectroscopy are used to confirm the structure of **Cyclopentylcyclohexane**.

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
- ¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (approximately 0.8-1.9 ppm) corresponding to the cyclopentyl and cyclohexyl protons.
- ¹³C NMR: The spectrum will show distinct signals for the different carbon environments in the cyclopentyl and cyclohexyl rings.

FTIR spectroscopy can be used to identify the functional groups present in the molecule. For **Cyclopentylcyclohexane**, the spectrum will be characterized by:

- C-H stretching vibrations: Strong absorptions in the range of 2850-2960 cm⁻¹.
- C-H bending vibrations: Absorptions in the range of 1445-1470 cm⁻¹.

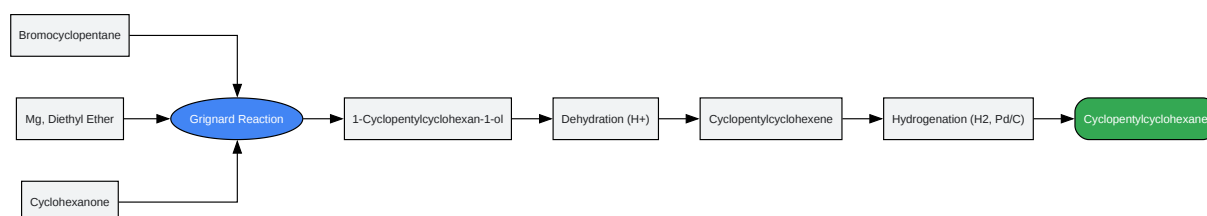
Signaling Pathways and Biological Activity

As a simple, saturated hydrocarbon, **Cyclopentylcyclohexane** is not known to be involved in specific biological signaling pathways. Its primary relevance in the context of drug development is as a non-polar solvent or as a structural fragment in the synthesis of more complex, biologically active molecules.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway to **Cyclopentylcyclohexane**.

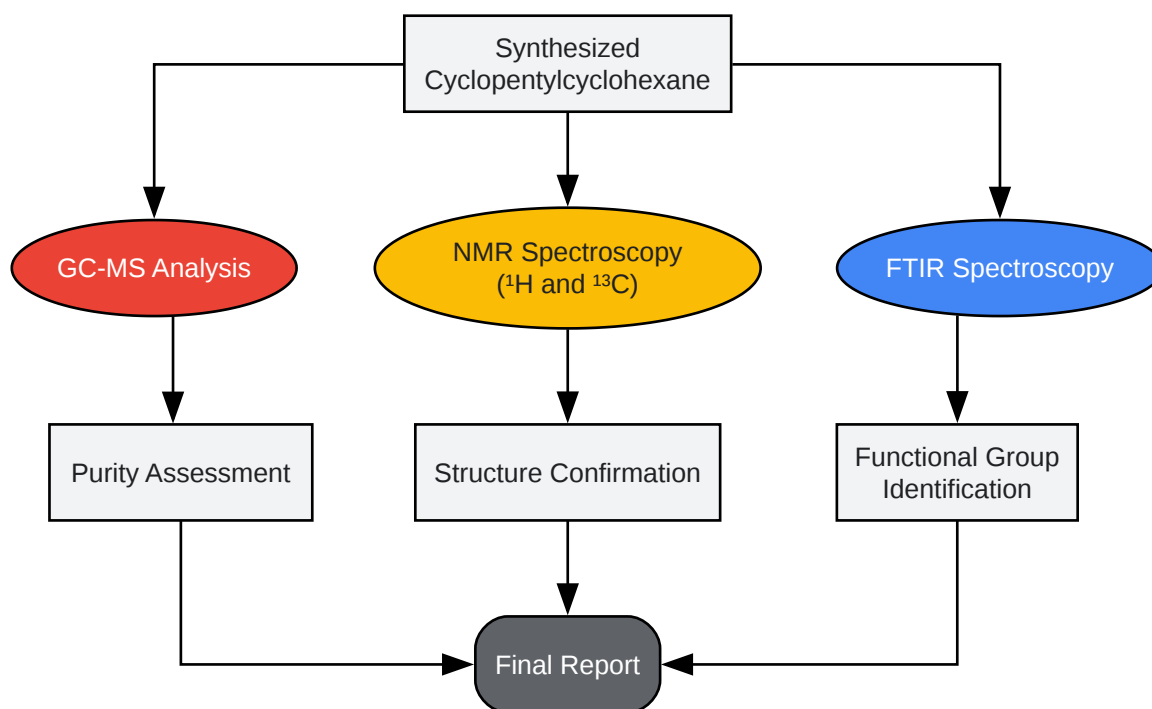


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Caption: Synthetic pathway for **Cyclopentylcyclohexane**.

Analytical Workflow

This diagram outlines the typical analytical workflow for the characterization of synthesized **Cyclopentylcyclohexane**.



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Caption: Analytical workflow for **Cyclopentylcyclohexane**.

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References

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- To cite this document: BenchChem. [Cyclopentylcyclohexane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158557#cyclopentylcyclohexane-cas-number-and-properties]

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